Cas no 42784-26-9 (2-(3-Aminopropyl)benzimidazole)

2-(3-Aminopropyl)benzimidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole-2-propanamine(9CI)
- 1H-Benzimidazole-2-propanamine
- 2-(3-Aminopropyl)benzimidazole
- 3-(1H-benzimidazol-2-yl)propan-1-amine
- 3-(1H-BENZIMIDAZOL-2-YL)PROPAN-1-AMINE DIHYDROCHLORIDE
- 3-benzimidazol-2-ylpropylamine
- MFCD00629006
- Oprea1_019311
- 3-(1H-benzimidazol-2-yl)-1-propanamine
- 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine
- Oprea1_000151
- FT-0662035
- SR-01000391072
- BS-13812
- DTXSID50364861
- 42784-26-9
- EN300-40744
- 3-benzimidazolylpropyl amine
- 2-(3'-aminopropyl)-benzimidazole
- FQJGVSXDQPGNMO-UHFFFAOYSA-N
- SCHEMBL856769
- AKOS000200466
- 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine
- CS-0216359
- HMS1671L18
- BB 0219584
- SR-01000391072-1
- 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PROPANAMINE
-
- MDL: MFCD00629006
- インチ: InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
- InChIKey: FQJGVSXDQPGNMO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)CCCN
計算された属性
- せいみつぶんしりょう: 175.11100
- どういたいしつりょう: 175.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.7Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.183
- ふってん: 406.5°Cat760mmHg
- フラッシュポイント: 228.6°C
- 屈折率: 1.654
- PSA: 54.70000
- LogP: 2.15450
2-(3-Aminopropyl)benzimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-(3-Aminopropyl)benzimidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Aminopropyl)benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-40744-0.25g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 0.25g |
$119.0 | 2023-02-10 | |
Chemenu | CM112529-5g |
3-(1H-benzimidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | K50438-5g |
1H-Benzimidazole-2-propanamine(9CI) |
42784-26-9 | 97% | 5g |
$1100 | 2024-06-09 | |
eNovation Chemicals LLC | K50438-10g |
1H-Benzimidazole-2-propanamine(9CI) |
42784-26-9 | 97% | 10g |
$1580 | 2024-06-09 | |
Enamine | EN300-40744-5.0g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 5.0g |
$603.0 | 2023-02-10 | |
Enamine | EN300-40744-10.0g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 10.0g |
$966.0 | 2023-02-10 | |
Fluorochem | 029981-10g |
3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |
42784-26-9 | 95% | 10g |
£607.00 | 2022-02-28 | |
Alichem | A069004593-1g |
3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 1g |
$636.48 | 2023-09-01 | |
Enamine | EN300-40744-2.5g |
3-(1H-1,3-benzodiazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 2.5g |
$376.0 | 2023-02-10 | |
TRC | A628240-10g |
2-(3-Aminopropyl)benzimidazole |
42784-26-9 | 10g |
$ 1642.00 | 2023-04-19 |
2-(3-Aminopropyl)benzimidazole 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(3-Aminopropyl)benzimidazoleに関する追加情報
Recent Advances in the Study of 2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9): A Promising Scaffold in Medicinal Chemistry
2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9) has emerged as a versatile scaffold in medicinal chemistry, with recent studies highlighting its potential in drug discovery and development. This heterocyclic compound, characterized by its benzimidazole core and aminopropyl side chain, has garnered attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(3-Aminopropyl)benzimidazole enable it to interact with various biological targets, making it a valuable candidate for further exploration.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of 2-(3-Aminopropyl)benzimidazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects against specific kinases involved in cancer cell proliferation. The compound exhibited a high binding affinity to the ATP-binding site of these kinases, as confirmed by molecular docking and X-ray crystallography. These findings suggest that 2-(3-Aminopropyl)benzimidazole could serve as a lead compound for the development of novel kinase inhibitors.
In addition to its anticancer potential, 2-(3-Aminopropyl)benzimidazole has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes was identified as a key mechanism of action. These results underscore the potential of 2-(3-Aminopropyl)benzimidazole as a template for designing new antibiotics to address the growing challenge of antimicrobial resistance.
The synthetic accessibility of 2-(3-Aminopropyl)benzimidazole has also been a focus of recent investigations. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), which improved the yield and purity of the compound while reducing environmental impact. This advancement is expected to facilitate further pharmacological studies and potential industrial applications. The optimized synthetic protocol employs green chemistry principles, aligning with the increasing emphasis on sustainable drug development.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-Aminopropyl)benzimidazole derivatives. Pharmacokinetic studies have revealed limitations in oral bioavailability and metabolic stability, prompting ongoing structure-activity relationship (SAR) studies to optimize these properties. Recent work published in European Journal of Medicinal Chemistry (2024) has identified specific structural modifications that enhance both potency and drug-like characteristics, paving the way for more advanced preclinical evaluations.
Looking ahead, the versatility of the 2-(3-Aminopropyl)benzimidazole scaffold continues to inspire innovative research directions. Current investigations are exploring its application in targeted drug delivery systems, particularly in nanoparticle formulations for improved tissue specificity. Additionally, computational approaches are being employed to predict novel derivatives with enhanced therapeutic profiles. As research progresses, 2-(3-Aminopropyl)benzimidazole is poised to make significant contributions to multiple therapeutic areas, reinforcing its importance in contemporary medicinal chemistry.
42784-26-9 (2-(3-Aminopropyl)benzimidazole) 関連製品
- 29518-68-1(2-(1H-1,3-benzodiazol-2-yl)ethan-1-amine)
- 5465-29-2(2-propyl-1H-1,3-benzodiazole)
- 51487-30-0((3-isocyanatopropyl)dimethylamine)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)
- 2172066-98-5(Tert-butyl 3-hydroxy-3-(2-oxopropyl)piperidine-1-carboxylate)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
- 2649062-26-8(3-(1-isocyanatocyclopropyl)-1H,4H,5H,6H-cyclopentacpyrazole)
